(R)-2-amino-3-methylbutanamide
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Overview
Description
(R)-2-amino-3-methylbutanamide is an organic compound with the molecular formula C5H12N2O It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-amino-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-methylbutanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(R)-2-amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
(R)-2-amino-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-amino-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanamide: The enantiomer of (R)-2-amino-3-methylbutanamide, with similar but distinct properties.
(2R)-2-amino-3-methylbutanoic acid: The corresponding acid form, which can be converted to the amide.
(2R)-2-amino-3-methylbutanol: The alcohol derivative, which has different reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1 |
InChI Key |
XDEHMKQLKPZERH-SCSAIBSYSA-N |
SMILES |
CC(C)C(C(=O)N)N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)N)N |
sequence |
V |
Origin of Product |
United States |
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